molecular formula C11H13NO B14371717 5-Methyl-1-oxo-2-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole CAS No. 89861-57-4

5-Methyl-1-oxo-2-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole

Cat. No.: B14371717
CAS No.: 89861-57-4
M. Wt: 175.23 g/mol
InChI Key: DVOCJFAQHCSAEU-UHFFFAOYSA-N
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Description

5-Methyl-1-oxo-2-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole is a heterocyclic compound that belongs to the pyrrole family This compound is characterized by a five-membered ring structure containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-oxo-2-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole typically involves the condensation of carboxylic acids with amines, followed by cyclization to form the pyrrole ring. One common method involves the use of 2,4,4-trimethoxybutan-1-amine and carboxylic acids, which undergo acid-mediated cyclization to form the desired pyrrole compound . The reaction conditions often include the use of catalysts such as iron (III) chloride and solvents like methanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-oxo-2-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring, enhancing their chemical and biological properties.

Scientific Research Applications

5-Methyl-1-oxo-2-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-1-oxo-2-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1-oxo-2-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole is unique due to its specific substituents and ring structure, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

89861-57-4

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

5-methyl-1-oxido-2-phenyl-3,4-dihydro-2H-pyrrol-1-ium

InChI

InChI=1S/C11H13NO/c1-9-7-8-11(12(9)13)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3

InChI Key

DVOCJFAQHCSAEU-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C(CC1)C2=CC=CC=C2)[O-]

Origin of Product

United States

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